molecular formula C9H6N2O3 B3230251 8-Nitroquinolin-5-ol CAS No. 129717-35-7

8-Nitroquinolin-5-ol

Cat. No.: B3230251
CAS No.: 129717-35-7
M. Wt: 190.16 g/mol
InChI Key: GBFQOBPPJULZSN-UHFFFAOYSA-N
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Scientific Research Applications

8-Nitroquinolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-8-nitroquinoline, also known as Nitroxoline, are type 2 methionine aminopeptidase (MetAP2) protein and bacterial gyrases . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . Bacterial gyrases are enzymes that are vital for bacterial growth .

Mode of Action

5-Hydroxy-8-nitroquinoline inhibits the MetAP2 protein, thereby potentially exerting antitumor activity . Its antibacterial activity may stem from the complexation of metal ions that are vital for bacterial growth .

Biochemical Pathways

It is known that the drug may inhibit angiogenesis by targeting metap2 . Additionally, by complexing with metal ions necessary for bacterial growth, it may disrupt essential bacterial biochemical pathways .

Result of Action

The inhibition of MetAP2 by 5-Hydroxy-8-nitroquinoline may result in the suppression of angiogenesis, potentially leading to antitumor effects . Its antibacterial activity, stemming from the complexation of metal ions, may inhibit bacterial growth .

Action Environment

The action of 5-Hydroxy-8-nitroquinoline can be influenced by environmental factors. The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile has been investigated using transient absorption and time-resolved resonance Raman spectroscopies . The study results indicate that like most NPAHs, ISC is still the major deactivation pathway of 8-hydroxy-5-nitroquinoline . In acetonitrile, the intramolecular ESPT to form a tautomer is dominant, whereas deprotonation is favored even in the presence of a trace amount of water .

Safety and Hazards

8-Hydroxy-5-nitroquinoline is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of dust . Use suitable respiratory protection if ventilation is inadequate .

Future Directions

The photosensitivity of 8-Hydroxy-5-nitroquinoline cannot be overlooked . Understanding its photochemistry is critical in order to improve the design of new related drugs and help minimize the photo side-effects within such a class of drugs .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-8-nitroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have antibacterial activity by chelating iron cations with the quinoline N and the hydroxyl O, resulting in iron starvation .

Cellular Effects

5-Hydroxy-8-nitroquinoline has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to increase intracellular reactive oxygen species generation .

Molecular Mechanism

The mechanism of action of 5-Hydroxy-8-nitroquinoline is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy-8-nitroquinoline change over time in laboratory settings. It has been observed that the Tn state of 5-Hydroxy-8-nitroquinoline is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Nitroquinolin-5-ol can be synthesized through several methods. One common method involves the nitration of 8-hydroxyquinoline. The reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

8-Nitroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

8-Nitroquinolin-5-ol can be compared with other hydroxyquinoline derivatives:

This compound stands out due to its unique combination of hydroxyl and nitro groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

8-nitroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFQOBPPJULZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.